molecular formula C6H6O2 B13901584 4-Methylfuran-3-carbaldehyde CAS No. 107658-19-5

4-Methylfuran-3-carbaldehyde

Cat. No.: B13901584
CAS No.: 107658-19-5
M. Wt: 110.11 g/mol
InChI Key: XVLTWSMCDADDAL-UHFFFAOYSA-N
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Description

4-Methylfuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a methyl group at the fourth position and an aldehyde group at the third position. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-carbaldehyde typically involves the use of substituted furans. One common method is the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method includes the use of acetylene derivatives and the Feist–Benary synthesis, which involves the annulation of β-dicarbonyl compounds and α-haloketones .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. These methods are designed to be efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylfuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: 4-Methylfuran-3-carboxylic acid.

    Reduction: 4-Methylfuran-3-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Methylfuran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to its observed antibacterial and antifungal effects . The compound’s reactivity is largely due to the presence of the aldehyde group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

    Furfural: Another furan derivative with an aldehyde group, but without the methyl substitution.

    2-Methylfuran: Similar structure but lacks the aldehyde group.

    5-Methylfurfural: Similar structure with the aldehyde group at a different position.

Uniqueness: 4-Methylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group on the furan ring allows for a diverse range of chemical transformations and applications .

Biological Activity

4-Methylfuran-3-carbaldehyde (CAS Number: 107658-19-5) is a heterocyclic organic compound featuring a furan ring substituted with a methyl group and an aldehyde functional group. Its unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

This compound acts primarily as an electrophile , capable of reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biomolecular functions, which is significant for its antimicrobial properties. The compound can undergo several chemical transformations:

  • Oxidation : Converts to 4-Methylfuran-3-carboxylic acid.
  • Reduction : Forms 4-Methylfuran-3-methanol.
  • Substitution : Can yield various substituted furans depending on the electrophile used.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown significant efficacy against various pathogens, including:

  • Staphylococcus aureus (Gram-positive bacteria)
  • Candida albicans (fungi)

The Minimum Inhibitory Concentration (MIC) values for these organisms were evaluated, revealing effective concentrations ranging from 500 to 3.9 µg/ml .

Anticancer Potential

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound and its derivatives. For instance, compounds structurally related to this aldehyde have demonstrated activity against breast cancer cell lines such as MCF-7 (ER+) and SK-BR-3 (HER2+). These findings suggest that modifications to the furan structure can enhance selectivity and potency against cancer cells .

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    • A study examined the antimicrobial efficacy of various derivatives of furan compounds, including this compound. The results indicated that certain derivatives exhibited enhanced activity against both bacterial and fungal strains compared to the parent compound .
  • Toxicity Evaluation :
    • Toxicity assessments using predictive models indicated that derivatives of this compound showed no significant carcinogenicity or mutagenicity, making them suitable candidates for further pharmacological development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other furan derivatives:

Compound NameStructure CharacteristicsBiological Activity
Furfural Aldehyde group without methyl substitutionModerate antibacterial properties
2-Methylfuran Lacks aldehyde groupLimited biological activity
5-Methylfurfural Aldehyde group at a different positionSimilar activity profile

Properties

CAS No.

107658-19-5

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

4-methylfuran-3-carbaldehyde

InChI

InChI=1S/C6H6O2/c1-5-3-8-4-6(5)2-7/h2-4H,1H3

InChI Key

XVLTWSMCDADDAL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C=O

Origin of Product

United States

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